molecular formula C9H11NO2 B8765775 3-Amino-2,5-dimethylbenzoic acid CAS No. 60772-68-1

3-Amino-2,5-dimethylbenzoic acid

Cat. No.: B8765775
CAS No.: 60772-68-1
M. Wt: 165.19 g/mol
InChI Key: CYETZFOMNAFWSY-UHFFFAOYSA-N
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Description

3-Amino-2,5-dimethylbenzoic acid is a high-purity organic compound with the molecular formula C 9 H 11 NO 2 and a molecular weight of 165.19 g/mol . This achiral, substituted benzoic acid is provided as a solid and serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery efforts . This compound is a key precursor in research for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries . Its structure, featuring both a carboxylic acid and an amino functional group on a dimethyl-substituted benzene ring, allows for diverse chemical modifications and renders it a versatile scaffold for developing novel chemical entities . Researchers utilize this compound under the identifier NSC 82831, and its properties are characterized by identifiers including CAS 60772-68-1, PubChem CID 43471, and InChIKey CYETZFOMNAFWSY-UHFFFAOYSA-N . FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

CAS No.

60772-68-1

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-amino-2,5-dimethylbenzoic acid

InChI

InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

CYETZFOMNAFWSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)C)C(=O)O

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

3-Amino-2,5-dimethylbenzoic acid serves multiple roles in scientific research:

Chemistry

  • Building Block : It is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Biology

  • Biological Activity : Research indicates potential biological activities, including interactions with biomolecules. The amino group can form hydrogen bonds with proteins and other biological macromolecules, influencing their structure and function.

Medicine

  • Therapeutic Properties : The compound is being explored for its potential anti-inflammatory and antimicrobial effects. Studies suggest that it may exhibit activity against certain pathogens, making it a candidate for further pharmacological exploration.

Industry

  • Dyes and Pigments : In industrial applications, it is used in the production of dyes and pigments due to its ability to undergo various chemical reactions such as oxidation and substitution.

Case Studies

  • Biological Activity Investigation : A study focused on the antimicrobial properties of this compound demonstrated its effectiveness against specific bacterial strains. The compound showed significant inhibition of growth in Gram-positive bacteria.
  • Synthesis of Derivatives : Researchers synthesized derivatives of this compound to explore its potential as a therapeutic agent. Modifications led to increased efficacy in biological assays compared to the parent compound.

Comparison with Similar Compounds

2-Amino-3,5-dimethylbenzoic Acid (CAS: 14438-32-5)

This positional isomer shifts the amino group to the 2-position while retaining methyl groups at 3 and 3. Key differences include:

  • Reactivity: Unlike 3-amino-2,5-dimethylbenzoic acid, alkylation of 2-amino-3,5-dimethylbenzoic acid with ethyl iodide and alkali yields N-diethylamino acid (30%), N-monoethylamino acid (30%), and unaltered acid (15%) .
  • Applications: Both isomers serve as intermediates, but the 2-amino variant is noted for its role in synthesizing calcium channel modulators .
Property This compound 2-Amino-3,5-dimethylbenzoic Acid
CAS Number 60772-68-1 14438-32-5
Molecular Weight 165.19 g/mol 165.19 g/mol
Key Reactivity Selective alkylation at amino Forms mixed ethylated products

Functional Group Variants: Hydroxy vs. Amino

4-Hydroxy-3,5-dimethylbenzoic Acid (CAS: 4919-37-3)

Replacing the amino group with a hydroxyl group significantly alters properties:

  • Applications : Used in polymer stabilization and as a precursor for antioxidants .
Property This compound 4-Hydroxy-3,5-dimethylbenzoic Acid
Functional Group -NH₂ -OH
Melting Point Not reported 222–226°C
Key Use Pharmaceutical intermediates Polymer additives

Halogenated Derivatives: Chloro-Substituted Analogs

3-Amino-2,5-dichlorobenzoic Acid (CAS: 2835-99-6) and Derivatives

Chlorine substitution enhances phytotoxic activity but reduces solubility:

  • Phytotoxicity: The ethyl ester of 3-amino-2,5-dichlorobenzoic acid (CAS: 2835-98-5) shows selective herbicidal activity, whereas the N,N-di-sec-butylamide of 2-amino-3,5-dichlorobenzoic acid is non-selective .
  • Physical Data : The ethyl ester derivative has a molecular weight of 234.08 g/mol and a melting point of 60°C .
Compound Phytotoxic Activity Molecular Weight Melting Point
3-Amino-2,5-dichlorobenzoic acid Generic activity (pre/post-emergence) 206.04 g/mol Not reported
Ethyl ester derivative Selective activity 234.08 g/mol 60°C

Reactivity and Alkylation Behavior

The position of the amino group dictates alkylation outcomes:

  • This compound: Predominantly undergoes esterification or amidation due to steric hindrance from methyl groups.
  • 4-Amino-3,5-dimethylbenzoic Acid: Exhibits abnormal alkylation, yielding 42% ethyl ester and unaltered acid under conditions where other isomers form N-alkylated products .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2,5-dimethylbenzoic acid, and how can purity be validated?

Methodological Answer: Synthesis typically involves aromatic substitution or reduction of nitro precursors. For example, methyl groups can be introduced via Friedel-Crafts alkylation, followed by nitration and subsequent reduction to the amine. Purity validation requires:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 254 nm, comparing retention times to standards (e.g., related dimethylbenzoic acid derivatives) .
  • Melting Point Analysis: Compare observed melting points (mp) with literature values (e.g., mp 222–226°C for structurally similar 4-hydroxy-3,5-dimethylbenzoic acid) .
  • Nuclear Magnetic Resonance (NMR): Confirm substituent positions via 1H^1H-NMR (e.g., methyl protons at δ 2.2–2.5 ppm) and 13C^{13}C-NMR (carboxylic acid carbon at ~170 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H-NMR identifies methyl groups (singlets for para-substituted methyl) and amine protons (broad peak at δ 5–6 ppm). 13C^{13}C-NMR confirms the carboxylic acid group (~170 ppm) and aromatic carbons .
  • Infrared (IR) Spectroscopy: Detect carboxylic acid O-H stretches (2500–3300 cm1^{-1}) and C=O stretches (~1680 cm1^{-1}) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode confirms molecular ion peaks (e.g., [M-H]^- for C9_9H11_{11}NO2_2, expected m/z 165.08) .

Advanced Research Questions

Q. How do the electron-donating methyl groups influence the reactivity of this compound compared to halogenated analogs?

Methodological Answer: Methyl groups act as electron-donating substituents, increasing electron density on the aromatic ring. This contrasts with halogenated analogs (e.g., 3-Amino-2,5-dichlorobenzoic acid), where electron-withdrawing Cl groups decrease ring reactivity. Key differences include:

  • Acidity: The carboxylic acid group in dimethyl derivatives is less acidic (pKa ~4.5) than in dichloro analogs (pKa ~2.8) due to reduced electron withdrawal .
  • Synthetic Applications: Methyl groups enhance stability in esterification reactions (e.g., methyl ester formation under mild conditions), whereas halogenated derivatives require harsher catalysts .
  • Biological Activity: Methyl substitution may reduce binding to enzymes like monoamine oxidases compared to halogenated derivatives, as seen in structural analogs .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or metabolite interference. Solutions include:

  • Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydroxylated metabolites observed in microbial studies of 4-hydroxy-3,5-dimethylbenzoic acid) .
  • Enzyme Inhibition Assays: Standardize conditions (pH, cofactors) and compare IC50_{50} values across studies. For example, structural analogs like 3,5-difluoro-2-hydroxybenzoic acid show pH-dependent inhibition of cyclooxygenase .
  • Computational Modeling: Perform density functional theory (DFT) calculations to predict electronic effects of substituents on binding affinity .

Q. How can researchers optimize the solubility of this compound for biological assays?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 7.4).
  • Derivatization: Synthesize water-soluble salts (e.g., sodium or ammonium salts) via neutralization with NaOH or NH4_4OH .
  • Co-solvents: Employ cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility, as demonstrated for halogenated benzoic acids .

Data Contradiction Analysis

Q. Why do microbial degradation pathways for dimethylbenzoic acids vary between species?

Methodological Answer: Variations arise from species-specific enzyme systems. For example:

  • Rhodococcus rhodochrous N75 converts 4-hydroxy-3,5-dimethylbenzoic acid to 2,6-dimethylhydroquinone via decarboxylation, while Pseudomonas sp. HH35 produces cyclic tautomers .
  • Approach: Use 13C^{13}C-labeled substrates to track metabolic pathways and compare gene expression profiles via RNA sequencing .

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